molecular formula C12H18N2O3S B13627785 tert-Butyl (3S,4S)-3-hydroxy-4-(thiazol-4-yl)pyrrolidine-1-carboxylate

tert-Butyl (3S,4S)-3-hydroxy-4-(thiazol-4-yl)pyrrolidine-1-carboxylate

Cat. No.: B13627785
M. Wt: 270.35 g/mol
InChI Key: UZMFXOJAYGZQOO-WCBMZHEXSA-N
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Description

rac-tert-butyl (3R,4R)-3-hydroxy-4-(1,3-thiazol-4-yl)pyrrolidine-1-carboxylate: is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxy group and a thiazole ring, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl 3-hydroxy-4-pyrrolidinecarboxylate and 1,3-thiazole.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) with appropriate solvents (e.g., dichloromethane, tetrahydrofuran) and catalysts (e.g., palladium, copper).

Industrial Production Methods:

    Scale-Up: Industrial production involves scaling up the laboratory synthesis with optimized reaction conditions to ensure high yield and purity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The thiazole ring can be reduced to form a dihydrothiazole derivative.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or Dess-Martin periodinane.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Dihydrothiazole derivatives.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.

    Protein Binding: Studies on its binding affinity to various proteins.

Medicine:

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its therapeutic properties in treating various diseases.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.

    Signal Transduction: Modulates signal transduction pathways by interacting with key proteins.

    Receptor Binding: Binds to specific receptors, altering their activity and downstream effects.

Comparison with Similar Compounds

  • tert-butyl (3R,4R)-3-hydroxy-4-(1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
  • tert-butyl (3S,4S)-3-hydroxy-4-(1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
  • tert-butyl (3R,4R)-3-hydroxy-4-(1,3-oxazol-4-yl)pyrrolidine-1-carboxylate

Uniqueness:

  • Chirality: The specific (3R,4R) configuration imparts unique stereochemical properties.
  • Functional Groups: The combination of hydroxy, thiazole, and pyrrolidine rings provides a versatile scaffold for various chemical reactions.
  • Applications: Its diverse applications in chemistry, biology, medicine, and industry make it a valuable compound for research and development.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-4-(1,3-thiazol-4-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H18N2O3S/c1-12(2,3)17-11(16)14-4-8(10(15)5-14)9-6-18-7-13-9/h6-8,10,15H,4-5H2,1-3H3/t8-,10+/m0/s1

InChI Key

UZMFXOJAYGZQOO-WCBMZHEXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C2=CSC=N2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CSC=N2

Origin of Product

United States

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